molecular formula C12H19NO B13312558 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol CAS No. 869942-66-5

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13312558
CAS No.: 869942-66-5
M. Wt: 193.28 g/mol
InChI Key: RUIHWCBJMXGPGN-UHFFFAOYSA-N
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Description

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is characterized by the presence of an amino group attached to a propanol chain, which is further substituted with a 4-ethylphenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 4-ethylbenzylamine with an appropriate propanol derivative under controlled conditions. One common method involves the use of 3-chloropropanol as the starting material, which reacts with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Fluorophenyl)methyl]amino}propan-1-ol
  • 3-{[(4-Chlorophenyl)methyl]amino}propan-1-ol

Uniqueness

3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol is unique due to the presence of the 4-ethylphenylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

869942-66-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[(4-ethylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C12H19NO/c1-2-11-4-6-12(7-5-11)10-13-8-3-9-14/h4-7,13-14H,2-3,8-10H2,1H3

InChI Key

RUIHWCBJMXGPGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCO

Origin of Product

United States

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